(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse pharmacological properties. The compound features a bromine atom at the 6-position of the imidazo ring and a methanol group attached to the 8-position. This structure contributes to its potential biological activity, particularly in medicinal chemistry.
This compound can be classified under heterocyclic organic compounds, specifically as a nitrogen-containing fused bicyclic structure. Imidazo[1,2-a]pyridines are recognized for their roles in various biological activities, including anti-cancer and anti-inflammatory effects. The synthesis of such compounds often involves methods that manipulate existing pyridine derivatives to introduce functional groups that enhance their biological efficacy.
The synthesis of (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol typically involves several steps:
The molecular formula of (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol is . Its structure includes:
The compound's InChI code is 1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
, which provides a unique identifier for its chemical structure .
(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds like (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol often involves interaction with specific biological targets:
The applications of (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol are primarily in medicinal chemistry and drug discovery:
Regioselective functionalization of the imidazo[1,2-a]pyridine scaffold requires precise control of electronic and steric factors. For C6 bromination, in situ generation of brominating agents under mild conditions proves optimal. A documented approach employs POBr₃ in anhydrous DMF at 0–5°C, achieving >85% regioselectivity for 6-bromoimidazo[1,2-a]pyridine precursors. This selectivity arises from the higher electron density at C6 compared to C8 (C6: -0.32 vs C8: -0.28 Fukui indices), facilitating electrophilic attack [1]. Subsequent C8 hydroxymethylation utilizes controlled reduction: 6,8-dibromo intermediates undergo selective lithium-halogen exchange at C8 with n-BuLi at -78°C, followed by reaction with anhydrous DMF to yield the C8 aldehyde. Sodium borohydride reduction (NaBH₄ in MeOH, 0°C, 2h) then affords (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in 73% yield over three steps, minimizing over-reduction byproducts [1] [4].
Table 1: Comparative Bromination Methods for Imidazo[1,2-a]pyridines
Brominating Agent | Solvent | Temp (°C) | C6:C8 Selectivity | Yield (%) |
---|---|---|---|---|
POBr₃ | DMF | 0-5 | 9:1 | 88 |
NBS | CHCl₃ | 25 | 3:1 | 65 |
Br₂ | AcOH | 80 | 1:1 | 42 |
Palladium catalysis enables strategic C6 diversification of the brominated scaffold. A recyclable heterogeneous Pd catalyst (SILP-Pd) facilitates carbonylative amidation under 30 bar CO pressure in DMF at 80°C, converting 6-bromoimidazo[1,2-a]pyridines to 6-carboxamides in 89% yield. This system exhibits low Pd-leaching (<0.5 ppm) and maintains efficacy over 10 cycles [2]. For C-C bond formation, Suzuki-Miyaura coupling proves effective: treatment of 6-bromo-8-(hydroxymethyl)imidazo[1,2-a]pyridine with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) installs aryl groups at C6 with >90% conversion. Crucially, the C8 hydroxymethyl group requires no protection during cross-coupling due to its weak coordinative properties, streamlining synthesis [6] [2].
Microwave irradiation significantly accelerates imidazo[1,2-a]pyridine core formation. A one-pot assembly of (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol precursors employs 2-amino-5-bromo-3-(hydroxymethyl)pyridine and α-bromoketones in [BMIM]BF₄ ionic liquid under microwave irradiation (150W, 140°C, 15 min). This method achieves near-quantitative conversion, reducing reaction times from 12h to <30 min versus conventional heating. The ionic liquid enhances microwave absorption while facilitating easy product isolation via aqueous extraction [3] [6]. For C8 hydroxymethyl group incorporation, in situ generation of α-bromo-β-hydroxyketones from epoxides and HBr enables direct cyclization with 2-amino-5-bromopyridine (MW, 120°C, 20 min), yielding the target alcohol in 82% yield without requiring post-cyclization reduction [3].
Table 2: Microwave Conditions for Imidazo[1,2-a]pyridine Cyclization
Catalyst System | Power (W) | Time (min) | Temp (°C) | Yield (%) |
---|---|---|---|---|
[BMIM]BF₄ | 150 | 15 | 140 | 95 |
Al₂O₃ (neutral) | 300 | 10 | 180 | 78 |
Solvent-free | 250 | 8 | 160 | 85 |
Supported ionic liquid phase (SILP) catalysts merge homogeneous efficiency with heterogeneous recoverability. The SILP-Pd system (palladium immobilized on silica-grafted pyridinium ionic liquid) efficiently converts 6,8-dibromoimidazo[1,2-a]pyridine to the C8-aldehyde precursor in supercritical CO₂ (scCO₂) at 50°C. The hydrophobic ionic layer (e.g., [C₈Py][NTf₂]) enhances substrate solubility in scCO₂ while stabilizing Pd(0) species, achieving 94% conversion to 8-bromoimidazo[1,2-a]pyridine-6-carbaldehyde. Subsequent reduction with NaBH₄ in ethanol provides the target alcohol with a total E-factor of 8.2 – significantly lower than conventional routes (E-factor >32) due to integrated reaction-extraction steps and SILP-Pd reuse [2] [6]. For nucleophilic substitutions, task-specific ionic liquids like [HDBU][OAc] facilitate direct C6 bromination of imidazo[1,2-a]pyridine-8-methanol using KBr/H₂O₂, acting as both solvent and bifunctional catalyst (Br⁺ donor and base) at 60°C, achieving 87% yield with minimal waste [6].
Table 3: SILP Catalyst Performance in Key Transformations
Reaction Type | SILP Catalyst | Cycles | Avg. Yield (%) | Pd Leaching (ppm/cycle) |
---|---|---|---|---|
Aminocarbonylation | Pd/[C₆Py][Cl] | 10 | 89 | 0.4 |
Suzuki Coupling | Pd/[C₈Py][NTf₂] | 15 | 92 | 0.2 |
Reductive Hydroxymethylation | Pd-Co/[C₄MIM][BF₄] | 8 | 85 | 0.7 |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8